molecular formula C9H8S B3368767 5H-1-Benzothiopyran CAS No. 21829-75-4

5H-1-Benzothiopyran

Cat. No.: B3368767
CAS No.: 21829-75-4
M. Wt: 148.23 g/mol
InChI Key: QTJYKYAZQBBHSP-UHFFFAOYSA-N
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Description

5H-1-Benzothiopyran is a heterocyclic compound that consists of a benzene ring fused to a thiopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1-Benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the thiopyran ring . Another approach involves the use of sulfur-containing reagents to introduce the thiopyran moiety into a pre-formed benzene ring structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5H-1-Benzothiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 5H-1-Benzothiopyran and its derivatives often involves interaction with specific molecular targets. For instance, in the context of calcium channel blockers, the compound binds to L-type calcium channels, preventing the influx of calcium ions into cells. This action reduces muscle contraction and has therapeutic implications for cardiovascular diseases . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Properties

IUPAC Name

5H-thiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJYKYAZQBBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710022
Record name 5H-1-Benzothiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21829-75-4
Record name 5H-1-Benzothiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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